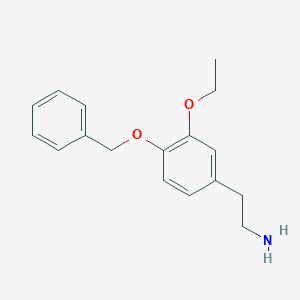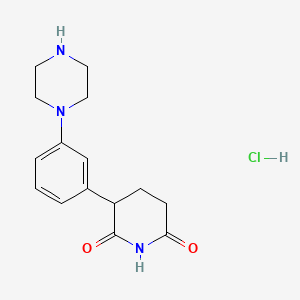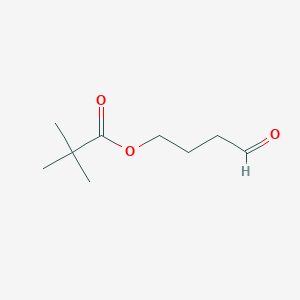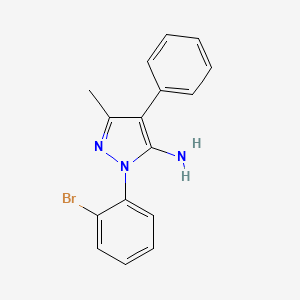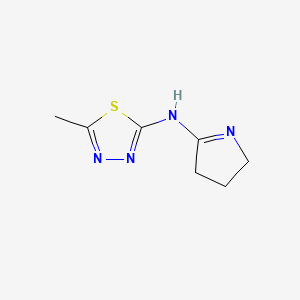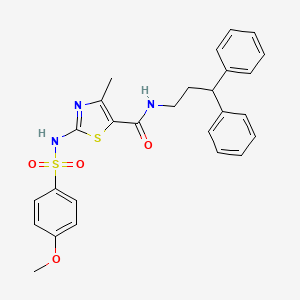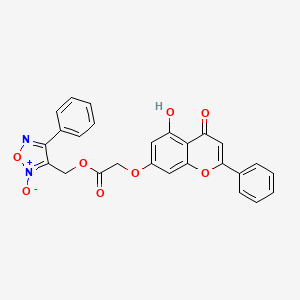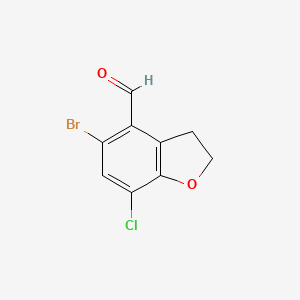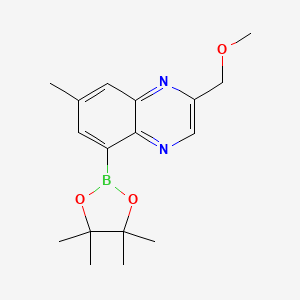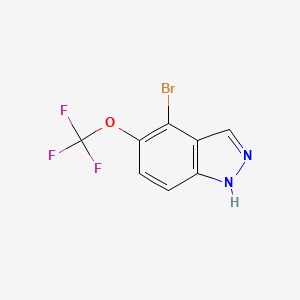![molecular formula C8H6BrNS B13930686 5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)
5-Bromo-7-methylbenzo[D]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-1,2-benzisothiazole is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1,2-benzisothiazole typically involves the bromination of 7-methyl-1,2-benzisothiazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5th position of the benzisothiazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of 5-Bromo-7-methyl-1,2-benzisothiazole may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1,2-benzisothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzisothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-7-methyl-1,2-benzisothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Chemical Research: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules for various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1,2-benzisothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2-benzisothiazole: Lacks the methyl group at the 7th position.
7-Methyl-1,2-benzisothiazole: Lacks the bromine atom at the 5th position.
5-Chloro-7-methyl-1,2-benzisothiazole: Contains a chlorine atom instead of bromine at the 5th position.
Uniqueness
5-Bromo-7-methyl-1,2-benzisothiazole is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for specific applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
5-bromo-7-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3 |
InChI Key |
XNNPMJMWKKPDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
